Phenamide

Description

Structure

3D Structure

Properties

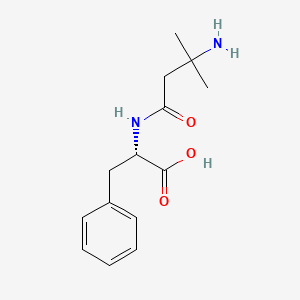

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(2S)-2-[(3-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,15)9-12(17)16-11(13(18)19)8-10-6-4-3-5-7-10/h3-7,11H,8-9,15H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1 |

InChI Key |

KUJYRMYXAIOCEC-NSHDSACASA-N |

SMILES |

CC(C)(CC(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Isomeric SMILES |

CC(C)(CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |

Canonical SMILES |

CC(C)(CC(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Synonyms |

N-(3-amino-3-methylbutanoyl)phenylalanine phenamide |

Origin of Product |

United States |

Foundational & Exploratory

Phenylamide Fungicides: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of phenylamide fungicides, a critical class of agents for the control of oomycete pathogens. The document outlines the molecular target, summarizes key quantitative data on their efficacy, and details experimental protocols for their study.

Core Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

Phenylamide fungicides, classified under FRAC Group 4, exert their fungicidal effect through a highly specific mode of action: the inhibition of ribosomal RNA (rRNA) biosynthesis in oomycete pathogens.[1][2] This targeted action disrupts the production of ribosomes, the cellular machinery essential for protein synthesis, ultimately leading to the cessation of growth and development of the pathogen.

The molecular target of phenylamides is RNA polymerase I (Pol I), the enzyme responsible for transcribing the genes that code for rRNA.[1] By binding to a subunit of this enzyme complex, phenylamides prevent the synthesis of the large rRNA precursor molecule. This inhibitory action affects several key life stages of oomycetes, including hyphal growth, the formation of haustoria (specialized structures for nutrient uptake from the host), and the production of sporangia.[2]

It is important to note that while the target enzyme is known, the precise binding site and the full molecular details of the interaction and subsequent inhibition are not yet completely elucidated.[1]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of phenylamide fungicides on the rRNA synthesis pathway in oomycetes.

Quantitative Data: Efficacy and Resistance

The effectiveness of phenylamide fungicides is quantified by the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth in vitro. The development of resistance in oomycete populations is a significant concern, characterized by a dramatic increase in the EC50 values.[2]

Below are tables summarizing the EC50 values for sensitive and resistant isolates of key oomycete pathogens to the phenylamide fungicides mefenoxam and metalaxyl.

| Pathogen | Fungicide | Isolate Type | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Citation |

| Phytophthora capsici | Mefenoxam | Sensitive | 0.568 | 0.12 - 1.1 | [3][4] |

| Resistant | 366.5 | 3 - 863 | [3][4] | ||

| Phytophthora capsici | Metalaxyl | Sensitive | 0.27 | 0.00002 - 1.3 | [3][4] |

| Resistant | 470.34 | 10 - 966 | [3][4] | ||

| Phytophthora erythroseptica | Mefenoxam | Sensitive | <1.0 | Not specified | [5] |

| Resistant | >100 | Not specified | [5] | ||

| Pythium ultimum | Mefenoxam | Sensitive | Not specified | Not specified | [5] |

| Resistant | >100 | Not specified | [5] |

Table 1: Comparative EC50 values of phenylamide fungicides against sensitive and resistant oomycete isolates.

Experimental Protocols

Standardized methods are crucial for assessing the sensitivity of oomycete populations to phenylamide fungicides. The Fungicide Resistance Action Committee (FRAC) has established methods for monitoring, many of which were published in the EPPO Bulletin.[1] Below are detailed methodologies for key experiments.

Fungicide Sensitivity Testing: Amended Agar Medium Assay

This protocol is a standard method for determining the EC50 value of a fungicide against mycelial growth.

1. Media and Fungicide Preparation:

-

Prepare a suitable culture medium, such as V8 juice agar, and sterilize by autoclaving.

-

Prepare a stock solution of the technical-grade phenylamide fungicide in a solvent like dimethyl sulfoxide (DMSO).

-

Create a series of dilutions from the stock solution.

-

Add the fungicide dilutions to the molten agar after it has cooled to approximately 45-50°C to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL). A control plate with solvent only should also be prepared.

-

Pour the amended agar into sterile petri dishes.

2. Inoculation and Incubation:

-

From the growing edge of an actively growing oomycete culture, take a mycelial plug of a standardized diameter (e.g., 5 mm).

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended agar plate.

-

Seal the plates and incubate them in the dark at a controlled temperature suitable for the specific oomycete (e.g., 20-25°C).

3. Data Collection and Analysis:

-

After a set incubation period (e.g., 5-7 days), measure the radial growth of the mycelial colony in two perpendicular directions.

-

Calculate the average diameter and subtract the diameter of the initial plug to determine the net growth.

-

Express the growth on each fungicide concentration as a percentage of the growth on the control plate.

-

Plot the percentage of growth inhibition against the log of the fungicide concentration.

-

Use regression analysis to calculate the EC50 value.

Fungicide Sensitivity Testing: Leaf Disc Assay for Phytophthora infestans

This in vivo method assesses fungicide efficacy on host tissue.

1. Plant and Inoculum Preparation:

-

Grow susceptible host plants (e.g., potato or tomato) under controlled conditions.

-

Culture the Phytophthora infestans isolate on a suitable medium (e.g., rye agar) to produce sporangia.

-

Prepare a sporangial suspension in sterile distilled water and adjust the concentration (e.g., 5 x 10^4 sporangia/mL).

2. Treatment and Inoculation:

-

Prepare serial dilutions of the phenylamide fungicide.

-

Excise leaf discs of a uniform size (e.g., 1.5 cm diameter) from young, fully expanded leaves.

-

Float the leaf discs, abaxial side up, on the fungicide solutions in multi-well plates or petri dishes for a set period.

-

Remove the discs and place them on water agar in petri dishes.

-

Inoculate the center of each leaf disc with a small droplet (e.g., 10 µL) of the sporangial suspension.

3. Incubation and Assessment:

-

Incubate the plates in a moist chamber with a defined light/dark cycle and temperature (e.g., 15-18°C).

-

After 5-7 days, assess the sporulation on each leaf disc, often using a rating scale (e.g., 0 = no sporulation, 4 = heavy sporulation).

-

The EC50 value is the concentration of fungicide that reduces sporulation by 50% compared to the untreated control.[6]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for determining the EC50 value of a phenylamide fungicide using an amended agar medium assay.

Conclusion

Phenylamide fungicides are potent and specific inhibitors of rRNA synthesis in oomycetes, making them valuable tools in disease management. However, the high risk of resistance development necessitates careful stewardship and monitoring. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the mechanism of action of phenylamides, understand resistance mechanisms, and develop new, effective control strategies.

References

- 1. Phenylamides | FRAC [frac.info]

- 2. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frac.info [frac.info]

- 4. Monitoring Methods | FRAC [frac.info]

- 5. EPPO Bulletin [eppo.int]

- 6. Yearly Results from Testing Isolates for Fungicide Resistance with the Leaf Disk Bioassay | Long Island Vegetable Health [blogs.cornell.edu]

Unveiling the Biological Activity of Phenamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamide, a naturally occurring peptide with the chemical name N-(3-amino-3-methylbutanoyl)phenylalanine, has been identified as a metabolite from the actinomycete Streptomyces albospinus.[1][2] This technical guide serves to consolidate the available scientific information on the biological activity of this compound, with a focus on its core fungicidal properties. The information presented herein is based on the initial discovery and characterization of this compound.

Core Biological Activity: Fungicidal Properties

The primary biological activity attributed to this compound is its fungicidal action.[2][3] Initial studies revealed its inhibitory effects against a specific plant pathogen.

Antifungal Spectrum

This compound has demonstrated activity against the fungal pathogen Septoria nodorum (now known as Parastagonospora nodorum).[2][3][4][5][6] This fungus is the causal agent of Septoria nodorum blotch, a significant disease affecting wheat and other cereals, leading to leaf blotch and glume blotch.[4][5][6]

Quantitative Antifungal Data

Currently, specific quantitative data on the antifungal potency of this compound, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values against Septoria nodorum, are not publicly available in the abstracts of the primary literature. Access to the full research articles is required to provide a comprehensive table of its fungicidal efficacy.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. The following outlines the general procedures likely employed in the initial characterization of this compound's biological activity, based on standard microbiological and analytical techniques.

Fermentation and Isolation of this compound

The production of this compound was achieved through the fermentation of Streptomyces albospinus A19301.[2][3] The compound was subsequently isolated and purified from the fermentation broth.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Antifungal Susceptibility Testing

The fungicidal activity of this compound against Septoria nodorum would have been determined using established antifungal susceptibility testing methods. A likely protocol would involve the following steps:

-

Culture Preparation: Septoria nodorum would be cultured on a suitable agar medium to obtain a suspension of spores or mycelial fragments.

-

Assay Preparation: A broth microdilution or agar dilution method would be employed. This involves preparing a series of dilutions of this compound in a liquid or solid growth medium.

-

Inoculation: The fungal suspension is used to inoculate the medium containing the various concentrations of this compound.

-

Incubation: The inoculated plates or tubes are incubated under conditions optimal for the growth of Septoria nodorum.

-

Endpoint Determination: After incubation, the growth of the fungus is assessed visually or spectrophotometrically to determine the MIC, which is the lowest concentration of this compound that inhibits visible fungal growth.

Mechanism of Action

The precise molecular mechanism by which this compound exerts its fungicidal effect on Septoria nodorum has not been elucidated in the currently accessible literature. As a peptide derivative, potential mechanisms could involve:

-

Disruption of Fungal Cell Membrane: Many antimicrobial peptides act by permeabilizing the cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Essential Enzymes: this compound could act as an inhibitor of a crucial enzyme in a metabolic pathway essential for the survival of Septoria nodorum.

-

Interference with Cell Wall Synthesis: The fungal cell wall is a unique and essential structure, and its synthesis is a common target for antifungal agents.

Further research is required to determine the specific cellular targets and signaling pathways affected by this compound.

Hypothetical Signaling Pathway of Antifungal Action

Caption: Putative mechanisms of this compound's fungicidal activity.

Physicochemical Properties

The molecular formula of this compound has been determined as C14H20N2O3 by High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS).[2] Its structure was elucidated using spectroscopic and chemical methods.[2][3]

Conclusion and Future Directions

This compound, a metabolite of Streptomyces albospinus, has been identified as a fungicidal agent with activity against the wheat pathogen Septoria nodorum. While its initial discovery provides a foundation for further investigation, significant gaps in our understanding of its biological activity remain. Future research should focus on:

-

Determining the full antifungal spectrum of this compound against a broader range of fungal pathogens.

-

Elucidating the precise mechanism of action at the molecular level.

-

Conducting structure-activity relationship (SAR) studies to identify the key structural features responsible for its fungicidal activity and to potentially design more potent analogs.

-

Evaluating its efficacy in in planta studies to assess its potential as a biofungicide for crop protection.

The development of this compound as a potential therapeutic or agricultural agent will depend on a more comprehensive understanding of its biological and toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-cancer and antimicrobial potential of five soil Streptomycetes: a metabolomics-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Septoria Nodorum Blotch of Wheat: Disease Management and Resistance Breeding in the Face of Shifting Disease Dynamics and a Changing Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. extension.okstate.edu [extension.okstate.edu]

- 6. Septoria Nodorum Blotch a.ka. Septoria Glume Blotch | Cooperative Extension | University of Delaware [udel.edu]

An In-depth Technical Guide on the Synthesis and Characterization of N-Phenylacetamide (Acetanilide)

Disclaimer: The term "Phenamide" is not a standard chemical name and can be ambiguous. This guide focuses on N-phenylacetamide , also known as acetanilide, a well-characterized compound that aligns with the general inquiry.

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of N-phenylacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

N-phenylacetamide is an odorless solid organic compound with a leaf-like or flake-like appearance.[1] It is the N-acetylated derivative of aniline.[1]

| Property | Value | Reference(s) |

| IUPAC Name | N-phenylacetamide | [1][2] |

| Other Names | Acetanilide, Acetanil, N-Phenylethanamide | [1] |

| CAS Number | 103-84-4 | [1] |

| Molecular Formula | C₈H₉NO | [1] |

| Molar Mass | 135.17 g/mol | [1][3] |

| Appearance | White, glossy, flake-like crystalline solid | [1][3][4] |

| Melting Point | 113–115 °C | [1][4] |

| Boiling Point | 304 °C | [1][4] |

| Density | 1.219 g/cm³ | [1][3] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, and benzene. | [1][3][4] |

| pKa (conjugate acid) | 0.5 (25 °C) | [1] |

Synthesis of N-Phenylacetamide

The most common method for the synthesis of N-phenylacetamide is the acetylation of aniline using acetic anhydride.[1][5] This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of acetic anhydride.

Synthesis Workflow

Experimental Protocol: Synthesis from Aniline and Acetic Anhydride

Materials:

-

Aniline (C₆H₅NH₂)

-

Acetic anhydride ((CH₃CO)₂O)

-

Glacial acetic acid (CH₃COOH)

-

Zinc dust (optional, to prevent oxidation of aniline)[5]

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Beaker

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, combine 10 mL of aniline, 20 mL of a mixture of acetic anhydride and glacial acetic acid, and a small amount of zinc dust.[5]

-

Attach a reflux condenser to the flask and heat the mixture gently in an oil bath for 15-20 minutes.[5]

-

After the reflux period, pour the hot reaction mixture into a beaker containing ice-cold water while stirring continuously. This will cause the crude N-phenylacetamide to precipitate.[5]

-

Stir the mixture vigorously to hydrolyze any excess acetic anhydride.[5]

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.[5]

-

Wash the crude product with cold water to remove impurities.

-

For purification, transfer the crude solid to a beaker with a minimal amount of hot water to dissolve it. If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.[6]

-

Allow the hot solution to cool slowly to room temperature, which will result in the formation of pure, white, shiny crystals of N-phenylacetamide.[5]

-

Collect the purified crystals by filtration, wash with a small amount of cold water, and allow them to dry.

Characterization of N-Phenylacetamide

The structure and purity of the synthesized N-phenylacetamide can be confirmed using various spectroscopic techniques.

Characterization Workflow

Spectroscopic Data

| Technique | Key Observations | Reference(s) |

| ¹H NMR (in CDCl₃) | δ ~7.5 (d, 2H, ortho-protons), δ ~7.3 (t, 2H, meta-protons), δ ~7.1 (t, 1H, para-proton), δ ~7.3-7.6 (br s, 1H, N-H), δ ~2.1 (s, 3H, -COCH₃) | [7] |

| ¹³C NMR (in CDCl₃) | δ ~168 (C=O), δ ~138 (aromatic C-N), δ ~129 (aromatic C-H), δ ~124 (aromatic C-H), δ ~120 (aromatic C-H), δ ~24 (-CH₃) | [8] |

| IR Spectroscopy (KBr) | ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1540 cm⁻¹ (N-H bend, Amide II), ~1600, 1490 cm⁻¹ (aromatic C=C stretch) | [9] |

| Mass Spectrometry (EI) | m/z 135 (M⁺, molecular ion), 93 ([M-COCH₂]⁺, base peak), 66, 43 ([CH₃CO]⁺) | [10][11] |

Experimental Protocols for Characterization

3.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified N-phenylacetamide in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).

3.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

3.3.3. Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).[12]

-

Data Acquisition: Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS). The mass spectrum is typically obtained using electron ionization (EI).[10]

Biological Activity and Signaling Pathway

N-phenylacetamide (acetanilide) was one of the first aniline derivatives found to possess analgesic and antipyretic properties.[1] However, its use in medicine was largely discontinued due to its toxicity, particularly its tendency to cause methemoglobinemia.[1] It is now known that acetanilide is metabolized in the body to paracetamol (acetaminophen), which is the active analgesic and antipyretic agent.[3]

The proposed mechanism of action for the analgesic and antipyretic effects of N-phenylacetamide's active metabolite involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and fever.[13]

Proposed Signaling Pathway Inhibition

While N-phenylacetamide itself is not a direct modulator of this pathway, its metabolic product is. Furthermore, derivatives of N-phenylacetamide have been explored for various other biological activities, including antibacterial, antifungal, and anticancer effects, suggesting that the N-phenylacetamide scaffold is a valuable starting point for the development of new therapeutic agents.[8][14][15] Studies on structurally related compounds like 2-phenylacetamide have also suggested potential roles in modulating other pathways, such as the MAPK signaling pathway, which is involved in cellular processes like proliferation and inflammation.[16]

References

- 1. Acetanilide - Wikipedia [en.wikipedia.org]

- 2. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. chembk.com [chembk.com]

- 5. byjus.com [byjus.com]

- 6. Preparation of acetanilide [cs.gordon.edu]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Acetamide, N-phenyl- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. Acetamide, N-phenyl- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

The Discovery of Phenamide: A Technical Guide to a Fungal Antagonist from Streptomyces albospinus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamide, a novel derivative of phenylalanine, was first isolated from the fermentation broth of Streptomyces albospinus A19301.[1][2] This compound exhibits notable fungicidal activity, particularly against Septoria nodorum, the causative agent of glume blotch in wheat.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound. It includes detailed, representative experimental protocols and a proposed biosynthetic pathway, offering a valuable resource for researchers in natural product discovery and antifungal drug development.

Introduction

The genus Streptomyces is a prolific source of bioactive secondary metabolites, including a vast array of antibiotics and other therapeutic agents. The discovery of novel compounds from these filamentous bacteria continues to be a critical area of research in the face of rising antimicrobial resistance. This compound, a metabolite of Streptomyces albospinus, represents a unique chemical entity with potential applications in agriculture as a fungicide. Its structure, N-(3-amino-3-methylbutanoyl)phenylalanine, presents an interesting target for biosynthetic and medicinal chemistry studies.

Physicochemical Properties of this compound

This compound is characterized by the following physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₃ | [1] |

| Molecular Weight | 264.32 g/mol | [3] |

| IUPAC Name | (2S)-2-[(3-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid | [3] |

| CAS Number | 164864-45-3 | [3] |

| Appearance | Not explicitly stated, likely a powder after purification. |

Experimental Protocols

The following sections detail the probable methodologies for the fermentation of Streptomyces albospinus, and the isolation and structural elucidation of this compound, based on standard practices in the field and the limited information available from the initial discovery.

Fermentation of Streptomyces albospinus A19301

The production of this compound is achieved through submerged fermentation of S. albospinus. While the exact media composition and fermentation parameters for optimal this compound production are not publicly available, a typical protocol for the cultivation of Streptomyces for secondary metabolite production is as follows:

3.1.1. Culture and Inoculum Preparation

-

Strain Maintenance: Streptomyces albospinus A19301 is maintained on a suitable agar medium, such as ISP2 (International Streptomyces Project Medium 2) or starch casein agar, at 28-30°C.

-

Seed Culture: A seed culture is initiated by inoculating a loopful of spores or mycelia from a mature agar plate into a flask containing a seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days.

3.1.2. Production Fermentation

-

Production Medium: A production medium designed to enhance secondary metabolite production is used. A representative medium could consist of (g/L): soluble starch, 20; glucose, 10; peptone, 5; yeast extract, 5; K₂HPO₄, 1; MgSO₄·7H₂O, 0.5; CaCO₃, 2. The pH is adjusted to 7.0-7.2 before sterilization.

-

Inoculation and Incubation: The production medium is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out in baffled flasks or a bioreactor at 28-30°C with vigorous aeration and agitation for 5-7 days.

-

Monitoring: The fermentation progress can be monitored by measuring pH, biomass, and this compound concentration using analytical techniques such as HPLC.

Isolation and Purification of this compound

This compound was originally purified using a combination of reversed-phase and cation exchange chromatography.[1][2] A plausible protocol is outlined below:

3.2.1. Extraction

-

The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

The supernatant is then subjected to extraction. Given the polar nature of this compound, direct loading onto a reversed-phase column is a likely first step. Alternatively, liquid-liquid extraction with a polar organic solvent like ethyl acetate may be employed.

3.2.2. Chromatographic Purification

-

Reversed-Phase Chromatography: The crude extract is loaded onto a C18 reversed-phase chromatography column. The column is washed with water to remove salts and highly polar impurities. This compound is then eluted using a stepwise or gradient elution of increasing concentrations of an organic solvent, such as methanol or acetonitrile, in water.

-

Cation Exchange Chromatography: Fractions containing this compound, identified by bioassay or HPLC, are pooled and further purified using cation exchange chromatography. The sample is loaded onto a strong cation exchange resin (e.g., Dowex 50W). After washing, this compound is eluted with a buffer of increasing ionic strength or pH (e.g., a gradient of ammonium acetate or sodium chloride).

-

Final Purification: The purified fractions are desalted, concentrated under reduced pressure, and lyophilized to yield pure this compound.

Structure Elucidation

The structure of this compound was determined by spectroscopic and chemical methods.[1][2] The primary techniques would have included:

-

Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the molecular formula, C₁₄H₂₀N₂O₃.[1] Modern techniques like high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) would also be suitable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the detailed connectivity of the molecular structure, including the linkages between the phenylalanine and the 3-amino-3-methylbutanoyl moieties.

-

-

Infrared (IR) Spectroscopy: To identify functional groups such as amides (C=O and N-H stretching) and carboxylic acids (O-H and C=O stretching).

-

Amino Acid Analysis: Acid hydrolysis of this compound followed by chiral GC-MS or HPLC analysis would confirm the presence of L-phenylalanine.

Biological Activity

| Target Organism | Biological Activity |

| Septoria nodorum | Fungicidal |

Proposed Biosynthetic Pathway of this compound

The biosynthetic pathway for this compound in Streptomyces albospinus has not been elucidated. However, based on its structure, a plausible pathway can be proposed. The pathway likely involves the convergence of two metabolic routes: the shikimate pathway for the synthesis of L-phenylalanine and a separate pathway for the synthesis of the 3-amino-3-methylbutanoyl moiety.

5.1. Phenylalanine Biosynthesis

L-phenylalanine is a primary metabolite synthesized via the shikimate pathway, which is common in bacteria and plants.

5.2. Biosynthesis of the 3-Amino-3-methylbutanoyl Moiety

The origin of the 3-amino-3-methylbutanoyl moiety is less straightforward. It could potentially be derived from the degradation of a branched-chain amino acid like valine or leucine, or through a dedicated pathway involving the amination of a precursor like 3,3-dimethylacrylic acid.

5.3. Condensation

The final step in the proposed pathway is the condensation of L-phenylalanine and the 3-amino-3-methylbutanoyl moiety. This is likely catalyzed by a non-ribosomal peptide synthetase (NRPS) or a similar amide bond-forming enzyme.

Caption: A proposed biosynthetic pathway for this compound in Streptomyces albospinus.

Experimental Workflow Overview

The overall process from the discovery to the characterization of this compound can be summarized in the following workflow:

Caption: A generalized workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a unique fungicidal metabolite from Streptomyces albospinus. This guide has provided a detailed, albeit partially reconstructed, overview of its discovery, properties, and potential biosynthesis. Further research is warranted to fully elucidate its biosynthetic pathway, which could enable synthetic biology approaches for yield improvement and the generation of novel analogs. Additionally, a more comprehensive evaluation of its antifungal spectrum and mode of action will be crucial in determining its potential for development as a commercial fungicide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenyl-2-(piperidin-2-yl)acetamide

Introduction

The term "Phenamide" can be ambiguous and is used in at least two distinct contexts within the chemical and agricultural sciences. It can refer to a broad class of phenylamide fungicides, which are systemic fungicides used to control oomycete pathogens by inhibiting ribosomal RNA biosynthesis.[1][2][3] However, the term also appears in chemical literature to describe the specific compound 2-Phenyl-2-(piperidin-2-yl)acetamide . This technical guide will focus on the latter, a key intermediate in the synthesis of the pharmaceutical agent dexmethylphenidate hydrochloride, a norepinephrine-dopamine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[4][5] This document provides a comprehensive overview of its physical and chemical properties, synthesis, and key chemical transformations, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

2-Phenyl-2-(piperidin-2-yl)acetamide is a white to off-white solid at room temperature.[6] Its physical characteristics are summarized in the table below, compiled from various chemical data sources. These properties are crucial for its handling, formulation, and quality control during the synthesis of its downstream products.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈N₂O | [6][7][8][9][10] |

| Molecular Weight | 218.29 g/mol | [6][7][8][9] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 163 °C | [6] |

| Boiling Point | 406.6 °C at 760 mmHg | [7] |

| Density | 1.097 g/cm³ | [7] |

| Solubility | Soluble in Chloroform and Dichloromethane.[6] | [6] |

| Vapor Pressure | 8.01E-07 mmHg at 25°C | [7] |

| LogP | 2.42670 | [7] |

| Refractive Index | 1.554 | [7] |

Chemical Properties

The chemical behavior of 2-Phenyl-2-(piperidin-2-yl)acetamide is dictated by its functional groups: a phenyl ring, a piperidine ring, and an acetamide group. These moieties confer specific reactivity and make it a versatile intermediate in organic synthesis.

| Property | Description | Source(s) |

| Chemical Name | 2-Phenyl-2-(piperidin-2-yl)acetamide | [6][7][9] |

| CAS Number | 19395-39-2 | [6][7][9] |

| Reactivity | Presents no significant reactivity hazards. Avoid contact with strong alkali or oxidizing agents. Avoid heat. | [6] |

| Decomposition | Carbon monoxide, nitrogen oxides, and unidentified organic compounds may be formed during combustion. | [6] |

Key chemical transformations of 2-Phenyl-2-(piperidin-2-yl)acetamide include epimerization and hydrolysis, which are critical steps in the synthesis of stereospecific active pharmaceutical ingredients.

Experimental Protocols

While specific experimental protocols from the literature for determining the properties of 2-Phenyl-2-(piperidin-2-yl)acetamide are not detailed in the provided search results, standard analytical methods would be employed.

Determination of Melting Point: A calibrated melting point apparatus would be used. A small sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Boiling Point: The boiling point at atmospheric pressure is determined using a distillation apparatus. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded. For substances that decompose at their boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

Determination of Solubility: A known amount of 2-Phenyl-2-(piperidin-2-yl)acetamide is added to a specific volume of a solvent (e.g., chloroform, dichloromethane) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined by a suitable analytical technique, such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment: HPLC is a standard method for assessing the purity of pharmaceutical intermediates. A solution of the compound is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector measures the concentration of each component as it elutes from the column. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Synthesis and Logical Relationships

2-Phenyl-2-(piperidin-2-yl)acetamide is a key precursor in the synthesis of dexmethylphenidate hydrochloride. The synthesis generally involves the formation of the acetamide followed by stereoselective separation and subsequent chemical transformations.

The logical relationship between 2-Phenyl-2-(piperidin-2-yl)acetamide and its downstream active pharmaceutical ingredient is crucial for understanding its importance in drug development. The stereochemistry of this intermediate is critical for the pharmacological activity of the final product.

References

- 1. Understanding phenylamide (FRAC group 4) fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 2. Phenylamides | FRAC [frac.info]

- 3. resistance.nzpps.org [resistance.nzpps.org]

- 4. ijcps.org [ijcps.org]

- 5. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

- 6. 2-Phenyl-2-(2-piperidinyl)acetamide Manufacturers, with SDS [mubychem.com]

- 7. 2-PHENYL-2-(PIPERIDIN-2-YL)ACETAMIDE | CAS#:19395-39-2 | Chemsrc [chemsrc.com]

- 8. (alphaR,2R)-alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 11085277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Phenyl-2-(piperidin-2-yl)acetamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to the Structural Elucidation and Analysis of "Phenamide" and its Congeners

Disclaimer: The term "Phenamide" is not uniquely defined in scientific literature and can refer to several distinct chemical entities. This guide addresses the structural elucidation and analysis of the most prominent compounds identified as or related to "this compound," providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The ambiguity surrounding the term "this compound" necessitates a multi-faceted approach to its technical review. This document clarifies the identity of three notable compounds associated with this name: a dipeptide isolated from Streptomyces albospinus, the anticonvulsant drug Phenacemide, and the related sulfonamide drug Dichlorthis compound. For each compound, this guide will detail its structural properties, the analytical techniques employed for its characterization, and relevant biological context.

Part 1: this compound, the Dipeptide

This compound (PubChem CID: 10355442) is a dipeptide with the systematic IUPAC name (2S)-2-[(3-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid.[1] It has been isolated from Streptomyces albospinus.[1]

Structural Elucidation

The determination of this compound's structure relies on a combination of spectroscopic and spectrometric techniques, which together provide unequivocal evidence for its connectivity and stereochemistry.

The following tables summarize the key physicochemical and spectroscopic data for the this compound dipeptide.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₃ |

| Molecular Weight | 264.32 g/mol |

| XLogP3 | -2.1 |

| Exact Mass | 264.14739250 Da |

Table 2: Spectroscopic Data for this compound Structural Confirmation

| Technique | Key Observations |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₁₄H₂₀N₂O₃. Fragmentation patterns would reveal the loss of characteristic fragments such as the phenylmethyl group and the amino-methyl-butanoyl group. |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons of the phenylalanine residue, the α-protons of both amino acid residues, and the methyl protons of the 3-amino-3-methylbutanoic acid moiety. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons of the amide and carboxylic acid, aromatic carbons, α-carbons, and aliphatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and amide, C=O stretching of the amide and carboxylic acid, and aromatic C-H stretching. |

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: A solution of purified this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Spectra are acquired in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition. Tandem MS (MS/MS) is performed to elucidate the fragmentation pattern and confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired.

-

Data Analysis: Chemical shifts, coupling constants, and correlations from 2D NMR spectra are used to assign all proton and carbon signals and establish the connectivity of the molecule.

Caption: Workflow for the structural elucidation of the dipeptide this compound.

Part 2: Phenacemide - An Anticonvulsant Drug

Phenacemide (PubChem CID: 4753), with the IUPAC name N-carbamoyl-2-phenylacetamide, is an anticonvulsant medication used in the treatment of epilepsy.[2] It is often referred to as this compound in some contexts.

Structural Elucidation

The structure of Phenacemide, a synthetic drug, is confirmed through standard analytical techniques.

Table 3: Physicochemical Properties of Phenacemide [2]

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| CAS Number | 63-98-9 |

| Melting Point | 212-216 °C |

Table 4: Spectroscopic Data for Phenacemide Structural Confirmation

| Technique | Key Observations |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 178. Fragmentation includes the loss of the carbamoyl group and the phenylacetyl moiety. |

| ¹H NMR Spectroscopy | Signals for the aromatic protons of the phenyl ring, the methylene protons adjacent to the phenyl ring and the carbonyl group, and the protons of the two amide groups. |

| ¹³C NMR Spectroscopy | Resonances for the two carbonyl carbons, the aromatic carbons, and the methylene carbon. |

| Infrared (IR) Spectroscopy | Strong absorption bands for the C=O stretching of the two amide groups and N-H stretching vibrations. |

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A solution of Phenacemide in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions: A suitable capillary column (e.g., DB-5ms) with a temperature program to ensure separation from impurities.

-

MS Conditions: Electron ionization (EI) at 70 eV.

-

Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with a reference standard.

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: A solution of Phenacemide in the mobile phase.

-

Instrumentation: An HPLC system with a UV detector.

-

HPLC Conditions: A C18 reversed-phase column with a mobile phase of acetonitrile and water.

-

Data Analysis: The retention time and the UV spectrum of the peak are compared to a reference standard for identification and quantification.

Caption: Analytical workflow for the identification and quantification of Phenacemide.

Biological Context: Mechanism of Action

Phenacemide acts on the central nervous system to control seizures. While its exact mechanism is not fully elucidated, it is believed to exert its anticonvulsant effects by blocking sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity.

Caption: Proposed mechanism of action for the anticonvulsant drug Phenacemide.

Part 3: Dichlorthis compound - A Related Sulfonamide Drug

Dichlorthis compound (PubChem CID: 3038) is a carbonic anhydrase inhibitor used in the treatment of glaucoma and certain types of periodic paralysis.[3][4] Its name is phonetically similar to "this compound" and it belongs to the broader class of aromatic amides (sulfonamides).

Structural Elucidation

As a well-established pharmaceutical agent, the structure of Dichlorthis compound is confirmed using standard analytical methods.

Table 5: Physicochemical Properties of Dichlorthis compound [4]

| Property | Value |

| Molecular Formula | C₆H₆Cl₂N₂O₄S₂ |

| Molecular Weight | 305.2 g/mol |

| CAS Number | 120-97-8 |

| Melting Point | 240-241.5 °C |

Table 6: Spectroscopic Data for Dichlorthis compound Structural Confirmation

| Technique | Key Observations |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula. The isotopic pattern of the two chlorine atoms is a key diagnostic feature. |

| ¹H NMR Spectroscopy | Signals for the aromatic protons and the protons of the two sulfonamide groups. |

| ¹³C NMR Spectroscopy | Resonances for the aromatic carbons, showing the substitution pattern. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for S=O stretching of the sulfonamide groups, N-H stretching, and aromatic C-H stretching. |

The analytical protocols for Dichlorthis compound are similar to those for Phenacemide, with HPLC-UV being a primary method for quality control and quantification in pharmaceutical formulations.

Caption: Mechanism of action of Dichlorthis compound in reducing intraocular pressure.

Conclusion

The term "this compound" lacks a single, universally accepted definition in the scientific and medical communities. This guide has provided a detailed technical overview of three distinct compounds associated with this name: a natural dipeptide, the anticonvulsant drug Phenacemide, and the carbonic anhydrase inhibitor Dichlorthis compound. For each, we have presented key data, outlined experimental protocols for their structural elucidation and analysis, and provided visualizations of their analytical workflows and mechanisms of action. This comprehensive approach aims to provide clarity for researchers and professionals in the field of drug development and chemical analysis when encountering the ambiguous term "this compound."

References

Unraveling Phenamide: A Technical Guide to its Potential Therapeutic Targets

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of Phenamide, a compound with historical significance in the management of epilepsy. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanisms of anticonvulsant agents. Based on a comprehensive review of available scientific literature, this guide consolidates the current understanding of this compound's mechanism of action, presents available quantitative data, and outlines key experimental protocols used in its evaluation.

Core Compound Identification

Initial investigations into the term "this compound" revealed a landscape of similarly named compounds. Through a systematic process of elimination based on therapeutic relevance and historical context, Phenacemide (N-carbamoyl-2-phenylacetamide) has been identified as the subject of this guide. Phenacemide is an anticonvulsant drug of the ureide class, introduced in 1949 for the treatment of epilepsy.[1] While its clinical use was ultimately limited due to toxicity, its study provides valuable insights into the mechanisms of anticonvulsant action.[1]

Therapeutic Targets and Mechanism of Action

Phenacemide's primary therapeutic effect lies in its ability to modulate neuronal excitability. The principal mechanism of action is the blockade of neuronal voltage-gated sodium channels and/or voltage-sensitive calcium channels.[2][3][4] By binding to these channels, Phenacemide suppresses neuronal depolarization and hypersynchronization, which are hallmark characteristics of epileptic seizures.[2][3] This action elevates the threshold for minimal electroshock convulsions and can abolish the tonic phase of maximal electroshock seizures.[5] The drug also demonstrates the ability to prevent or modify seizures induced by chemical convulsants such as pentylenetetrazol.[5]

Signaling Pathway

The precise molecular interactions of Phenacemide with specific subunits of sodium and calcium channels have not been extensively detailed in the available literature. However, its functional outcome is a reduction in the influx of positive ions (Na+ and Ca2+) that are critical for the propagation of action potentials. This leads to a stabilization of neuronal membranes and a decrease in the likelihood of the high-frequency, synchronized firing that underlies seizure activity.

Quantitative Data

Quantitative pharmacological data for Phenacemide is sparse in publicly available literature, likely due to its early development period. The following tables summarize the available clinical and preclinical data.

Table 1: Clinical Data for Phenacemide

| Parameter | Value | Condition | Reference |

| Therapeutic Plasma Concentration | 16 - 75 µg/mL | Complex Partial Seizures in Children | [4] |

| Median Effective Plasma Concentration | 52 µg/mL | Complex Partial Seizures in Children | [4] |

| Elimination Half-life | 22 - 25 hours | Healthy and Epileptic Adults | [6] |

Table 2: Preclinical Data for Phenacemide

| Test | Species | Endpoint | Effect | Reference |

| Maximal Electroshock (MES) | Rodents | Abolition of tonic hindlimb extension | Effective | [5] |

| Pentylenetetrazol (PTZ) Seizures | Rodents | Modification or prevention of seizures | Effective | [5] |

Experimental Protocols

The preclinical evaluation of Phenacemide's anticonvulsant properties has primarily relied on two well-established rodent models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure model.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures.[2]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Methodology:

-

Animal Model: Male albino mice (20-25 g) or male Wistar rats (100-150 g).

-

Apparatus: A convulsiometer capable of delivering a constant current stimulus (e.g., 50 mA for mice, 150 mA for rats) for a short duration (e.g., 0.2 seconds) via corneal or ear-clip electrodes.

-

Procedure:

-

Animals are randomly assigned to vehicle control and treatment groups.

-

The test compound (Phenacemide) or vehicle is administered, typically via oral gavage or intraperitoneal injection.

-

At the time of predicted peak effect of the compound, a drop of topical anesthetic/saline is applied to the animal's eyes (for corneal electrodes).

-

The electrodes are placed, and the electrical stimulus is delivered.

-

The animal is immediately observed for the presence or absence of a tonic hindlimb extension.

-

-

Endpoint: The absence of the tonic hindlimb extension is considered a protective effect.

-

Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. A dose-response curve can be generated to determine the median effective dose (ED50).

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a standard screening tool for identifying compounds with potential efficacy against generalized myoclonic and absence seizures.[7] PTZ is a GABA-A receptor antagonist that induces seizures in a dose-dependent manner.

Objective: To evaluate the ability of a test compound to prevent or delay the onset of seizures induced by the chemical convulsant pentylenetetrazol.

Methodology:

-

Animal Model: Male mice (20-25 g) or rats (100-150 g).

-

Reagents: Pentylenetetrazol (PTZ) dissolved in saline.

-

Procedure:

-

Animals are randomly assigned to vehicle control and treatment groups.

-

The test compound (Phenacemide) or vehicle is administered.

-

After a predetermined pretreatment time, a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous, for mice) is administered.

-

Each animal is placed in an individual observation chamber and observed for a set period (e.g., 30 minutes).

-

-

Endpoints:

-

Latency to first seizure: Time from PTZ injection to the onset of the first clonic seizure.

-

Seizure severity: Scored using a standardized scale (e.g., Racine scale).

-

Incidence of seizures: Percentage of animals exhibiting seizures.

-

Mortality: Number of deaths within a specified timeframe (e.g., 24 hours).

-

-

Data Analysis: The endpoints are compared between the treatment and control groups to determine the anticonvulsant effect of the compound.

Adverse Effects and Clinical Considerations

Phenacemide was withdrawn from the market due to significant toxicity.[1] Reported adverse effects include:

-

Gastrointestinal: Anorexia and weight loss.[2]

-

Central Nervous System: Drowsiness, dizziness, insomnia, and headache.[2]

-

Dermatological: Rashes.[2]

-

Hematological: Blood dyscrasias.[5]

-

Hepatic: Liver damage.[5]

-

Renal: Abnormal urinary findings.[5]

-

Psychiatric: Excitement or mania in cases of overdose.[2]

Due to these severe adverse effects, Phenacemide was generally reserved for severe epilepsy, particularly mixed forms of complex partial seizures, that were refractory to other anticonvulsants.[5]

Conclusion

Phenacemide, while no longer in clinical use, represents an important case study in anticonvulsant drug development. Its mechanism of action, centered on the blockade of voltage-gated sodium and calcium channels, remains a cornerstone of modern antiepileptic therapy. The preclinical models used to characterize its activity, the MES and PTZ tests, continue to be fundamental tools in the discovery of new antiseizure medications. A deeper understanding of the specific channel subtypes targeted by Phenacemide and the molecular basis for its toxicity could provide valuable insights for the design of safer and more effective anticonvulsant drugs. Further research, potentially employing modern electrophysiological and molecular modeling techniques, could fully elucidate the therapeutic potential and liabilities of this class of compounds.

References

- 1. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PHENACEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Phenacemide | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenacemide - Wikipedia [en.wikipedia.org]

- 7. meliordiscovery.com [meliordiscovery.com]

Methodological & Application

Application Notes and Protocols for Phenamide Extraction from Stre-ptomyces albospinus

Introduction

Phenamide is a phenylalanine-derived secondary metabolite produced by the actinomycete Streptomyces albospinus.[1] It has garnered interest within the research and drug development community due to its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from Streptomyces albospinus cultures. The methodologies described herein are compiled from established procedures for the isolation of secondary metabolites from Streptomyces species and are intended for use by researchers, scientists, and drug development professionals.

Biosynthesis of this compound Precursor

The biosynthesis of this compound in Streptomyces albospinus originates from the shikimate pathway, a key metabolic route for the synthesis of aromatic amino acids. The pathway commences with precursors from glycolysis and the pentose phosphate pathway, leading to the formation of chorismate. Chorismate serves as a crucial branch-point intermediate for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. Phenylalanine is the direct precursor for the biosynthesis of this compound. Understanding this pathway is essential for optimizing this compound production, as supplementing the culture medium with phenylalanine or its precursors may enhance the final yield.

Caption: Precursor biosynthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the estimated yields for this compound production and recovery based on typical values reported for secondary metabolites from Streptomyces species. It is important to note that actual yields may vary depending on the specific fermentation conditions, strain productivity, and optimization of the extraction and purification processes.

| Parameter | Estimated Value | Strain | Reference |

| Fermentation Titer | 10 - 50 mg/L | Streptomyces albospinus | General estimate for Streptomyces secondary metabolites |

| Extraction Efficiency | >85% | Streptomyces sp. | General estimate |

| C18 Reverse Phase Chromatography Recovery | 60 - 80% | General estimate | |

| Cation Exchange Chromatography Recovery | 50 - 70% | General estimate | |

| Final Purity | >95% | General estimate | |

| Overall Yield | 2 - 10 mg/L | Estimated |

Experimental Protocols

The complete workflow for the extraction and purification of this compound is outlined in the diagram below.

Caption: Workflow for this compound extraction and purification.

Protocol 1: Fermentation of Streptomyces albospinus

Objective: To cultivate Streptomyces albospinus for the production of this compound.

Materials:

-

Streptomyces albospinus culture

-

Seed medium (e.g., Tryptone Soya Broth)

-

Production medium (e.g., Glucose Soybean Meal Broth)

-

Sterile baffled flasks

-

Incubator shaker

Procedure:

-

Seed Culture Preparation: Inoculate a sterile flask containing 50 mL of seed medium with a loopful of Streptomyces albospinus from a fresh agar plate. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

-

Production Culture Inoculation: Transfer the seed culture to a larger sterile baffled flask containing the production medium at a 5-10% (v/v) inoculation ratio.

-

Fermentation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days. Monitor the culture periodically for growth and secondary metabolite production. Optimal fermentation parameters such as pH (6.0-8.0), temperature, and incubation time should be determined empirically for maximizing this compound yield.

-

Harvesting: After the incubation period, harvest the fermentation broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant. The supernatant contains the secreted this compound.

Protocol 2: Extraction of Crude this compound

Objective: To extract this compound from the fermentation supernatant.

Materials:

-

Fermentation supernatant

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Supernatant Collection: Carefully decant the supernatant from the centrifuged fermentation broth.

-

Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes and then allow the layers to separate.

-

Phase Separation: Collect the upper ethyl acetate layer, which contains the extracted this compound. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

-

Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

-

Drying and Storage: Dry the crude extract completely to remove any residual solvent. The dried extract can be stored at -20°C until further purification.

Protocol 3: Purification of this compound by Chromatography

Objective: To purify this compound from the crude extract using a two-step chromatography process.[1]

Materials:

-

Crude this compound extract

-

C18 reverse phase chromatography column

-

Cation exchange chromatography column

-

Methanol

-

Acetonitrile

-

Water (HPLC grade)

-

Appropriate buffers for ion exchange chromatography (e.g., sodium phosphate buffer)

-

Fraction collector

-

HPLC system for purity analysis

Procedure:

Step 1: C18 Reverse Phase Chromatography

-

Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and filter to remove any insoluble material.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., a low percentage of organic solvent in water).

-

Sample Loading and Elution: Load the prepared sample onto the equilibrated column. Elute the column with a stepwise or linear gradient of an organic solvent (e.g., acetonitrile or methanol) in water.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Bioassay/Analysis: Analyze the collected fractions for the presence of this compound, for example, by using a bioassay against a susceptible fungal strain or by thin-layer chromatography (TLC) or HPLC analysis.

-

Pooling of Active Fractions: Pool the fractions containing the highest concentration of this compound.

-

Concentration: Concentrate the pooled fractions under reduced pressure to remove the solvent.

Step 2: Cation Exchange Chromatography

-

Sample Preparation: Dissolve the partially purified this compound from the C18 step in the initial buffer for cation exchange chromatography.

-

Column Equilibration: Equilibrate the cation exchange column with the starting buffer (low salt concentration).

-

Sample Loading and Elution: Load the sample onto the equilibrated column. Elute the bound compounds using a stepwise or linear gradient of increasing salt concentration in the buffer.

-

Fraction Collection: Collect fractions of the eluate.

-

Purity Analysis: Analyze the purity of the collected fractions using HPLC.

-

Pooling and Desalting: Pool the fractions containing pure this compound. If necessary, desalt the final sample using a suitable method like dialysis or another round of reverse phase chromatography with a volatile buffer system.

-

Final Product: Lyophilize or evaporate the solvent from the final pure fraction to obtain pure this compound. Store the purified compound at -20°C or below.

References

Application Notes and Protocols for the Quantification of Phenacemide (Phenamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacemide, also known as phenylacetylurea, is an anticonvulsant drug used in the management of severe epilepsy.[1][2] Accurate and reliable quantification of Phenacemide in various matrices, including pharmaceutical formulations and biological samples, is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Phenacemide using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

The primary recommended techniques for the quantification of Phenacemide are HPLC-UV and LC-MS/MS. HPLC-UV is a robust and widely available method suitable for routine analysis of bulk drug substances and pharmaceutical dosage forms.[3] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for the analysis of Phenacemide in complex biological matrices such as plasma and urine.[4][5][6]

Data Presentation

The following tables summarize the quantitative data for the analytical methods described in this document.

Table 1: Quantitative Data for HPLC-UV Method

| Parameter | Performance | Reference(s) |

| Linearity Range | 15 - 150 µg/mL | [3] |

| Correlation Coefficient (r²) | > 0.999 | [3] |

| Recovery | 100.2% | [3] |

| Precision (%RSD) | 0.57% | [3] |

| Limit of Detection (LOD) | Not Reported | |

| Limit of Quantification (LOQ) | 1 µg/mL (in biological fluids) | [4] |

Table 2: Quantitative Data for LC-MS/MS Method (Representative)

| Parameter | Performance | Reference(s) |

| Linearity Range | 1 - 1000 ng/mL | [5] |

| Correlation Coefficient (r²) | > 0.99 | [5] |

| Recovery | 96.3 - 97.9% | [4] |

| Precision (%RSD) | < 15% | [5][6] |

| Limit of Detection (LOD) | ~0.5 ng/mL (Estimated) | |

| Limit of Quantification (LOQ) | 1 ng/mL | [4] |

Experimental Protocols

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Phenacemide in pharmaceutical tablets.[3]

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Acetate buffer (pH 4.2)

-

Phenacemide reference standard

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

2. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and Acetate Buffer, pH 4.2 (50:50, v/v)[3]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 254 nm[3]

-

Injection Volume: 20 µL

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phenacemide reference standard and dissolve it in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the range of 15-150 µg/mL.[3]

-

Sample Preparation (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of Phenacemide and transfer it to a volumetric flask.

-

Add a portion of the mobile phase and sonicate to dissolve the active ingredient.

-

Dilute to volume with the mobile phase to achieve a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

4. Data Analysis:

-

Quantification is based on the peak area of the analyte.

-

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the sensitive and selective quantification of Phenacemide in biological fluids like plasma and urine.[4]

1. Instrumentation and Materials:

-

LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Phenacemide reference standard

-

Internal Standard (IS), e.g., a stable isotope-labeled Phenacemide or a structurally similar compound.

-

Microcentrifuge tubes

-

Vortex mixer and centrifuge

2. LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Program: A gradient elution is typically used to separate the analyte from matrix components. An example gradient could be:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3. MS/MS Parameters:

-

Ionization Mode: ESI Positive

-

Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for Phenacemide and the internal standard must be optimized. For Phenacemide (MW: 178.19 g/mol ), the protonated molecule [M+H]⁺ at m/z 179.1 would be the precursor ion. Product ions would be determined by infusion and fragmentation of a standard solution.

4. Sample Preparation (from plasma):

-

Protein Precipitation:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

5. Data Analysis:

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

Caption: Experimental workflow for Phenacemide quantification in plasma.

Caption: Logical flow for analytical method development.

References

- 1. Phenacemide | C9H10N2O2 | CID 4753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenacemide - Wikipedia [en.wikipedia.org]

- 3. Research Portal [sindex.sdl.edu.sa]

- 4. tandfonline.com [tandfonline.com]

- 5. agilent.com [agilent.com]

- 6. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: HPLC Purification of Phenamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the purification of Phenamide using High-Performance Liquid Chromatography (HPLC). The method described is based on established principles of reversed-phase chromatography, which is well-suited for the purification of peptides and related small molecules.

Introduction

This compound is a dipeptide with the chemical name N-(3-amino-3-methylbutanoyl)phenylalanine[1]. Accurate purification of this compound is crucial for its use in research and development to ensure the integrity of experimental results and the safety of potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for achieving the high purity levels required for such applications. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The sample is introduced into the mobile phase stream, and as it passes through the column, more hydrophobic molecules will have a stronger interaction with the stationary phase, causing them to elute later than less hydrophobic molecules. By gradually increasing the hydrophobicity of the mobile phase (e.g., by increasing the concentration of an organic solvent like acetonitrile), the retained compounds can be eluted from the column and collected as purified fractions.

Data Presentation

The following tables summarize the key parameters of the HPLC method and provide an example of the expected results.

Table 1: HPLC System and Operating Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |

| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Run Time | 30 minutes |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Table 3: Example Purification Data

| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Recovery (%) |

| Crude this compound | Multiple Peaks | - | ~85% | - |

| Purified this compound | 15.2 | >99% | >99.5% | ~90% |

| Impurity 1 | 12.8 | - | - | - |

| Impurity 2 | 18.5 | - | - | - |

Note: The data in Table 3 are illustrative examples. Actual results may vary based on the specific sample and system conditions.

Experimental Protocol

This section provides a detailed step-by-step protocol for the purification of this compound using the HPLC method described above.

Materials and Reagents

-

Crude this compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Trifluoroacetic Acid (TFA), sequencing grade

-

0.45 µm syringe filters

-

HPLC vials

Instrumentation

-

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

-

C18 reverse-phase column (250 x 4.6 mm, 5 µm).

Preparation of Mobile Phases

-

Mobile Phase A (0.1% TFA in Water): To 1 L of HPLC-grade water, add 1.0 mL of TFA. Mix thoroughly and degas the solution for 15-20 minutes using a sonicator or vacuum filtration.

-

Mobile Phase B (0.1% TFA in Acetonitrile): To 1 L of HPLC-grade acetonitrile, add 1.0 mL of TFA. Mix thoroughly and degas before use.

Sample Preparation

-

Accurately weigh approximately 10 mg of crude this compound.

-

Transfer the sample to a 10 mL volumetric flask.

-

Add approximately 7 mL of a 50:50 mixture of Mobile Phase A and B and sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the final volume with the 50:50 solvent mixture.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis and Purification

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (50:50 solvent mixture) to ensure the system is clean.

-

Inject the prepared this compound sample solution.

-

Monitor the chromatogram and identify the peak corresponding to this compound based on its expected retention time.

-

For preparative purification, a larger dimension column and a higher sample load would be utilized. Fractions would be collected as the target peak elutes.

-

Analyze the collected fractions for purity using the same HPLC method.

-

Pool the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization) to obtain the purified solid this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the HPLC purification process for this compound.

Caption: Experimental workflow for the HPLC purification of this compound.

Caption: Logical relationship of the this compound purification process.

References

Application Note: Structural Confirmation of Phenamide by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract